2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline, AldrichCPR, is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aniline core substituted with an isopropylsulfonyl group and a 3-methylpiperidin-1-yl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amine group is sulfonylated with isopropylsulfonyl chloride under basic conditions to form the isopropylsulfonyl derivative.
Piperidine Substitution: Finally, the sulfonylated aniline is reacted with 3-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The aromatic ring and the piperidine moiety can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.
Scientific Research Applications
2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropylsulfonyl-5-(homopiperidin-1-yl)aniline
- 2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline
Uniqueness
2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline is unique due to the specific positioning of the isopropylsulfonyl and 3-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity patterns and biological activities compared to similar compounds.
Properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-propan-2-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-11(2)20(18,19)15-7-6-13(9-14(15)16)17-8-4-5-12(3)10-17/h6-7,9,11-12H,4-5,8,10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKJKKDCRNJZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.